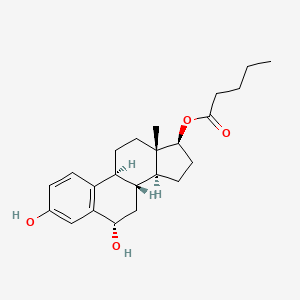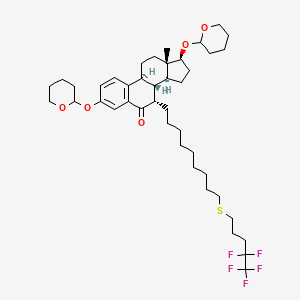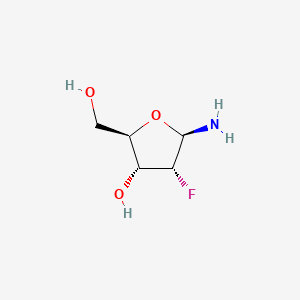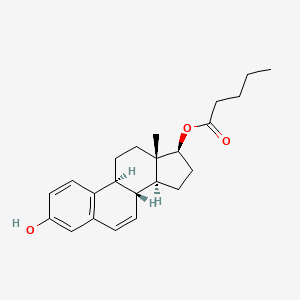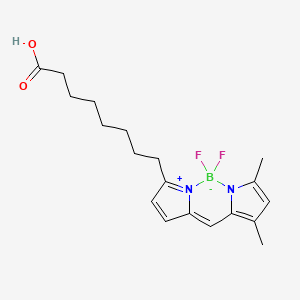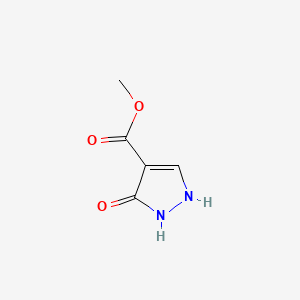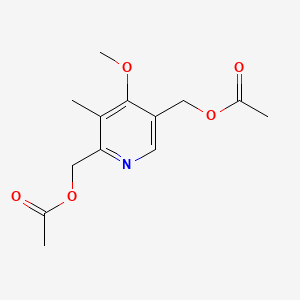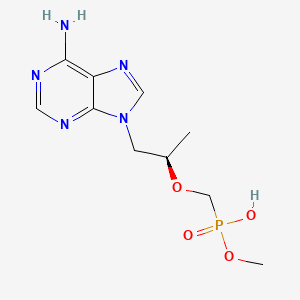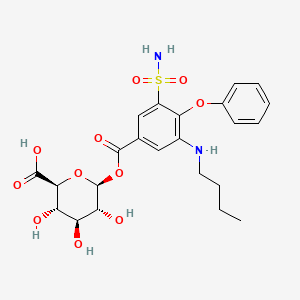
Bumetanide Glucuronide
Vue d'ensemble
Description
Bumetanide Glucuronide is a metabolite of Bumetanide, a potent loop diuretic used primarily to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . Bumetanide works by inhibiting the sodium-potassium-chloride cotransporter in the kidneys, leading to increased excretion of sodium, chloride, and water . The glucuronide conjugate is formed through the process of glucuronidation, which enhances the solubility and excretion of Bumetanide .
Mécanisme D'action
Target of Action
Bumetanide primarily targets the sodium-potassium-chloride (Na-K-Cl) cotransporters , specifically the isoforms NKCC1 and NKCC2 . NKCC1 is expressed in both the central nervous system (CNS) and systemic organs, while NKCC2 is kidney-specific . These cotransporters play a crucial role in regulating the balance of water and electrolytes in the body .
Mode of Action
Bumetanide functions by inhibiting the Na-K-Cl cotransporters . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This interference with renal cAMP and/or inhibition of the sodium-potassium ATPase pump leads to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .
Biochemical Pathways
The action of Bumetanide affects several biochemical pathways. It has been suggested that it impacts GABAergic transmission, circadian entrainment, and morphine addiction pathways . By inhibiting NKCC1, Bumetanide decreases intracellular chloride levels, promoting GABAergic receptor-mediated hyperpolarization . This could potentially ameliorate disease conditions associated with GABAergic-mediated depolarization .
Pharmacokinetics
Bumetanide is characterized by a biexponential pharmacokinetic profile with a rapid initial disposition phase followed by a slower elimination phase . It is rapidly absorbed via intramuscular and oral routes, with peak plasma concentrations achieved within 0.34 to 0.76 hours after dosing . The drug is rapidly eliminated from the body, with half-lives ranging from 24 to 99 minutes . Approximately 70% of a parenteral dose and 60% of an oral dose are excreted as intact drug in urine taken 0-24 hours after administration .
Result of Action
The primary result of Bumetanide’s action is diuresis , or increased urine production . This is due to the increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium . It is used to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome .
Action Environment
The efficacy and stability of Bumetanide can be influenced by various environmental factors. For instance, patients with renal insufficiency excrete only 11% of the dose as Bumetanide, compared to 51% in healthy subjects . This indicates that renal function significantly impacts the drug’s action. Furthermore, the drug’s action can also be influenced by other systemic conditions and the presence of other medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bumetanide Glucuronide involves the glucuronidation of Bumetanide. This process typically occurs in the liver, where Bumetanide is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions generally include the presence of UDP-glucuronic acid as a cofactor and the enzyme UDP-glucuronosyltransferase.
Industrial Production Methods: Industrial production of this compound may involve the use of recombinant enzymes or liver microsomes to facilitate the glucuronidation process. The reaction is carried out in a controlled environment to ensure the efficient conversion of Bumetanide to its glucuronide conjugate .
Analyse Des Réactions Chimiques
Types of Reactions: Bumetanide Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze this compound.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase are essential for the glucuronidation process.
Major Products:
Hydrolysis: The major product of hydrolysis is Bumetanide.
Conjugation: The major product of conjugation is this compound.
Applications De Recherche Scientifique
Bumetanide Glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of Bumetanide in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the development of new diuretics.
Toxicology: Assessing the safety and potential toxicity of Bumetanide and its metabolites.
Clinical Research: Exploring the therapeutic potential of Bumetanide and its glucuronide conjugate in treating various medical conditions.
Comparaison Avec Des Composés Similaires
Furosemide Glucuronide: Another loop diuretic glucuronide with similar diuretic properties.
Torsemide Glucuronide: A glucuronide conjugate of Torsemide, also a loop diuretic.
Uniqueness: Bumetanide Glucuronide is unique due to its higher potency and more predictable pharmacokinetic properties compared to other loop diuretics like Furosemide . It is 40 times more effective than Furosemide in patients with normal renal function .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-(butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O11S/c1-2-3-9-25-14-10-12(11-15(37(24,32)33)19(14)34-13-7-5-4-6-8-13)22(31)36-23-18(28)16(26)17(27)20(35-23)21(29)30/h4-8,10-11,16-18,20,23,25-28H,2-3,9H2,1H3,(H,29,30)(H2,24,32,33)/t16-,17-,18+,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVQINQQGRZRQ-RZUKHUMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747236 | |
| Record name | 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102623-14-3 | |
| Record name | 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of transporters in the formation of bumetanide glucuronide?
A: this compound is formed through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located within the endoplasmic reticulum (ER) of cells [, ]. Since UGT enzymes reside within the ER lumen, bumetanide needs to be transported across the ER membrane for glucuronidation to occur.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


